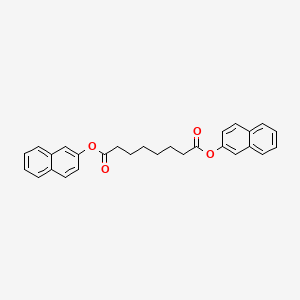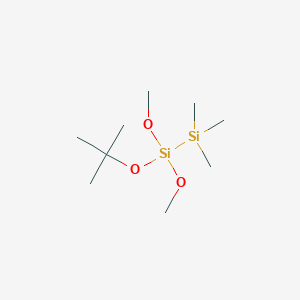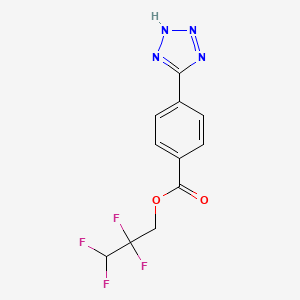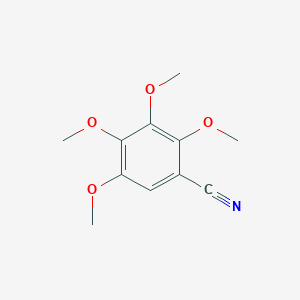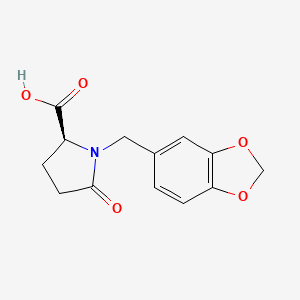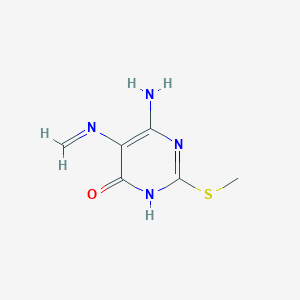
CID 71344569
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71344569” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71344569 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactant Preparation: The starting materials are prepared through standard organic synthesis techniques.
Intermediate Formation: The initial reactants undergo a series of reactions, such as condensation or cyclization, to form intermediate compounds.
Final Product Formation: The intermediates are further reacted under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Processing: Reactants are continuously fed into a reactor, allowing for a more efficient and consistent production process.
Chemical Reactions Analysis
Types of Reactions
CID 71344569 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
CID 71344569 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71344569 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
Molecular Formula |
Nd3Sn7 |
|---|---|
Molecular Weight |
1263.7 g/mol |
InChI |
InChI=1S/3Nd.7Sn |
InChI Key |
JSYWDIBZUWSUMO-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Nd].[Nd].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

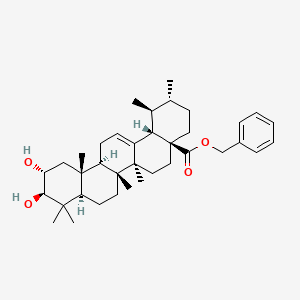
![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
